molecular formula C2H6Cl2Pt B14648114 Dichloroplatinum(2+) dimethanide CAS No. 49864-60-0

Dichloroplatinum(2+) dimethanide

Cat. No.: B14648114
CAS No.: 49864-60-0
M. Wt: 296.06 g/mol
InChI Key: NZQLBCDAXXLSMW-UHFFFAOYSA-L
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Description

Dichloroplatinum(2+) dimethanide refers to a platinum(II) complex with two chloride ions and two methane-derived ligands. For instance, cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone anticancer drug, features a square-planar geometry with two ammonia (NH₃) and two chloride ligands . These complexes are pivotal in coordination chemistry due to their reactivity, ligand-exchange kinetics, and biomedical applications. Modifications to the ligands significantly alter their physicochemical properties, cytotoxicity, and resistance profiles .

Properties

CAS No.

49864-60-0

Molecular Formula

C2H6Cl2Pt

Molecular Weight

296.06 g/mol

IUPAC Name

carbanide;dichloroplatinum(2+)

InChI

InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

NZQLBCDAXXLSMW-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].Cl[Pt+2]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .

Comparison with Similar Compounds

Structural and Ligand Variations

Dichloroplatinum(II) complexes vary primarily in their ligand composition, which dictates their biological activity and stability:

Compound Name Ligands Geometry Key Structural Features Reference
Cisplatin cis-diammine (NH₃) Square-planar Hydrolysis-activated; forms DNA adducts
trans-DDP (Transplatin) trans-diammine (NH₃) Square-planar Inactive due to poor DNA binding
cis-bis(acetonitrile)PtCl₂ Acetonitrile (CH₃CN) Square-planar Labile ligands enhance reactivity
bis-1,2-(aminomethyl)benzene PtCl₂ Aromatic diamine Square-planar Bulky ligands improve resistance profiles
Plato (1,2-diamino-4-nitrobenzene) Nitroaromatic diamine Square-planar Hypoxia-selective cytotoxicity

Key Observations :

  • Cisplatin : The cis arrangement of NH₃ ligands enables DNA crosslinking, but its low solubility and nephrotoxicity limit efficacy .
  • Transplatin : The trans configuration prevents effective DNA adduct formation, rendering it therapeutically inert .
  • Bis-aminomethylbenzene Complex: Bulky aromatic ligands reduce cellular resistance mechanisms, showing promise in cisplatin-resistant cancer lines .
  • Plato : Nitroaromatic ligands confer hypoxia selectivity, targeting tumor microenvironments .

Cytotoxic Activity and Resistance Profiles

Comparative studies highlight ligand-dependent variations in cytotoxicity:

Compound Name IC₅₀ (μM) in Sensitive Cells IC₅₀ (μM) in Resistant Cells Hypoxia Selectivity Reference
Cisplatin 0.5–2.0 >20 No
bis-1,2-(aminomethyl)benzene PtCl₂ 1.8–3.2 4.5–6.7 No
Plato 8.0–12.0 10.0–15.0 Yes
cis-bis(3-aminoflavone)PtCl₂ 2.5–4.0 5.0–7.0 No

Findings :

  • Cisplatin resistance arises from reduced cellular uptake and increased glutathione-mediated detoxification .
  • Bulky ligands (e.g., bis-aminomethylbenzene) evade efflux pumps, retaining activity in resistant cells .
  • Hypoxia-selective compounds like Plato exploit tumor microenvironments for targeted cytotoxicity .

Genotoxicity and Solubility

  • Genotoxicity: Cisplatin induces significant DNA damage but also causes systemic toxicity . cis-bis(3-aminoflavone)PtCl₂ exhibits lower genotoxicity while maintaining anticancer activity .
  • Solubility :
    • Cisplatin’s low water solubility necessitates saline infusion .
    • Acetonitrile-ligated complexes (e.g., cis-bis(acetonitrile)PtCl₂) show higher solubility due to labile ligands .

Environmental Sensitivity (pH, Temperature)

  • Plato’s activity is inhibited at low pH, whereas Plant (2-amino-5-nitrothiazole ligand) shows enhanced hypoxic cytotoxicity .
  • Hyperthermia Synergy: Cisplatin’s cytotoxicity is amplified at 42–43°C in normoxic cells, but hypoxia negates this effect . NIPt (nitroimidazole ligand) becomes cytotoxic under hyperthermia in hypoxic conditions .

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